molecular formula C17H14F3N3O2S B2950298 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 473445-31-7

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2950298
CAS No.: 473445-31-7
M. Wt: 381.37
InChI Key: BDTGDLYJFMFIHW-UHFFFAOYSA-N
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Description

This compound is a quinoxaline-derived acetamide featuring a trifluoromethylsulfanyl (SCF₃) substituent on the ortho position of the phenyl ring. The SCF₃ group is electron-withdrawing, enhancing metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c18-17(19,20)26-14-8-4-3-7-12(14)22-15(24)9-13-16(25)23-11-6-2-1-5-10(11)21-13/h1-8,13,21H,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTGDLYJFMFIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide (CAS No. 352458-03-8) is a novel derivative of tetrahydroquinoxaline that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S with a molecular weight of 311.34 g/mol. The presence of the trifluoromethyl group and the tetrahydroquinoxaline moiety is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of tetrahydroquinoxaline can possess anticonvulsant properties. For instance, compounds with similar structures have demonstrated efficacy in protecting against seizures in animal models, particularly in the maximal electroshock (MES) test .
  • Anticancer Activity : The incorporation of trifluoromethyl groups in phenyl derivatives has been linked to enhanced anticancer activity. For example, compounds with similar substituents have shown significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent cytotoxicity .
  • Cytotoxic Properties : The compound's ability to inhibit cell proliferation has been documented in various studies. The cytotoxic effects are often assessed using MTT assays across different cancer cell lines. For instance, some derivatives have shown IC50 values lower than traditional chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and enhances bioactivity
Tetrahydroquinoxaline coreEssential for anticonvulsant and anticancer effects
Acetamide linkageContributes to overall stability and activity

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticonvulsant Studies : A study involving N-substituted phenyl acetamides demonstrated that specific substitutions at the 3-position significantly affected anticonvulsant efficacy. Compounds with trifluoromethyl groups exhibited enhanced protective effects against MES-induced seizures .
  • Cytotoxicity Assays : In vitro tests on various cancer cell lines revealed that compounds structurally related to this compound showed promising anticancer activity with IC50 values ranging from 0.28 to 10 µg/mL depending on the specific cell line tested .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Tetrahydroquinoxalinone SCF₃ at phenyl ortho position C₁₇H₁₄F₃N₃O₂S 409.11 High lipophilicity; SCF₃ enhances metabolic stability
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide Tetrahydroquinoxalinone (6,7-dimethyl) SCF₃ at phenyl ortho; 6,7-dimethyl on quinoxaline C₁₉H₁₈F₃N₃O₂S 409.43 Increased steric bulk; methyl groups may enhance membrane permeability
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydroquinoxalinone Cl and CF₃ at phenyl meta/para positions C₁₇H₁₃ClF₃N₃O₂ 403.76 Electron-withdrawing Cl/CF₃ duo; potential for altered target binding
N-Octyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide Quinoxaline Phenylquinoxaline; octyl chain on acetamide C₂₄H₂₉N₃OS 415.58 Long alkyl chain increases lipophilicity; sulfanyl group may reduce stability

Key Observations

Substituent Effects on Bioactivity: The SCF₃ group in the target compound and its dimethyl analog (Table 1, Row 2) introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative degradation compared to non-fluorinated analogs like N-octyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide .

Synthetic Accessibility: The target compound and its chloro-CF₃ analog (Row 3) share similar synthetic routes, likely involving coupling of the quinoxalinone core with substituted phenylacetamides. and highlight the use of triethylamine and acetonitrile in analogous reactions, with yields ranging from 57–90% .

Thermal and Spectral Properties :

  • Melting points (m.p.) for related compounds vary significantly:

  • N-Octyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide (Row 4) melts at 90–91°C, indicating lower crystallinity due to the flexible alkyl chain .

Potential Pharmacological Implications: The SCF₃ group’s hydrophobicity may enhance blood-brain barrier penetration, making the target compound suitable for central nervous system targets. In contrast, the Cl/CF₃-substituted analog (Row 3) could exhibit stronger σ-electron interactions with aromatic residues in enzyme active sites .

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